5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 898288-96-5
Cat. No.: VC5982159
Molecular Formula: C5H4F3IN2
Molecular Weight: 276.001
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898288-96-5 |
---|---|
Molecular Formula | C5H4F3IN2 |
Molecular Weight | 276.001 |
IUPAC Name | 5-iodo-1-methyl-3-(trifluoromethyl)pyrazole |
Standard InChI | InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3 |
Standard InChI Key | SCJIXDIGFNQGEH-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C(F)(F)F)I |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 3-iodo-1-methyl-5-(trifluoromethyl)pyrazole, with alternative synonyms including 1823829-61-3 and 898288-96-5 . Discrepancies in CAS registry numbers across sources (e.g., PubChem: 1823829-61-3; Kemix: 898288-96-5) suggest potential variations in stereochemistry or registration timelines. The molecular structure comprises a pyrazole ring substituted with iodine at position 3, a methyl group at position 1, and a trifluoromethyl group at position 5 (Figure 1).
Table 1: Key Molecular Properties
The trifluoromethyl group enhances electronegativity and metabolic stability, while the iodine atom facilitates nucleophilic substitution and metal-catalyzed coupling reactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via iodination of precursor pyrazoles. A common approach involves reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 154471-65-5) with iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .
Example Reaction Pathway:
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Precursor Preparation: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is synthesized by cyclocondensation of hydrazine derivatives with trifluoromethyl ketones .
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Iodination: Electrophilic iodination at the pyrazole’s C-3 position using NIS in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) .
Key Considerations:
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Reaction temperature and solvent polarity significantly influence yield. Polar aprotic solvents (e.g., DMF) are preferred .
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Purification involves column chromatography or recrystallization to achieve ≥95% purity .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s iodine atom enables Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkynyl derivatives for drug candidates . For example, it has been used to synthesize kinase inhibitors targeting cancer pathways.
Agrochemical Development
In agrochemistry, the trifluoromethyl group confers resistance to oxidative degradation, enhancing pesticide longevity. Derivatives of this compound show activity against Plutella xylostella (diamondback moth) in preliminary assays .
Materials Science
The compound’s halogenated structure aids in designing liquid crystals and organic semiconductors, where electron-withdrawing groups improve charge transport properties .
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